molecular formula C11H13BrN2O3 B14088710 5-bromo-N-(pivaloyloxy)nicotinamide

5-bromo-N-(pivaloyloxy)nicotinamide

Cat. No.: B14088710
M. Wt: 301.14 g/mol
InChI Key: BFYKLEBMIGAWKC-UHFFFAOYSA-N
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Description

5-Bromo-N-(pivaloyloxy)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pivaloyloxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pivaloyloxy)nicotinamide typically involves the following steps:

    Bromination of Nicotinamide: The starting material, nicotinamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Pivaloylation: The brominated nicotinamide is then reacted with pivaloyl chloride in the presence of a base such as pyridine or triethylamine to introduce the pivaloyloxy group.

The overall reaction can be summarized as follows:

Nicotinamide+Br25-Bromonicotinamide5-Bromonicotinamide+Pivaloyl chlorideThis compound\text{Nicotinamide} + \text{Br}_2 \rightarrow \text{5-Bromonicotinamide} \\ \text{5-Bromonicotinamide} + \text{Pivaloyl chloride} \rightarrow \text{this compound} Nicotinamide+Br2​→5-Bromonicotinamide5-Bromonicotinamide+Pivaloyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(pivaloyloxy)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The pivaloyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-bromonicotinamide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

    Hydrolysis: 5-Bromonicotinamide.

    Oxidation and Reduction: Corresponding oxidized or reduced products of the nicotinamide ring.

Scientific Research Applications

5-Bromo-N-(pivaloyloxy)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in the study of enzyme mechanisms and as a tool for chemical biology research.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pivaloyloxy)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pivaloyloxy group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-phenylnicotinamide
  • 5-Bromo-N-cyclohexylnicotinamide
  • 5-Bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide

Comparison

5-Bromo-N-(pivaloyloxy)nicotinamide is unique due to the presence of the pivaloyloxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 5-bromo-N-phenylnicotinamide and 5-bromo-N-cyclohexylnicotinamide, which have different substituents on the nitrogen atom. The pivaloyloxy group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

[(5-bromopyridine-3-carbonyl)amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(16)17-14-9(15)7-4-8(12)6-13-5-7/h4-6H,1-3H3,(H,14,15)

InChI Key

BFYKLEBMIGAWKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

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